SARS-CoV-2 3CLpro-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 3CLpro-IN-21 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the replication of the virus, making it a significant target for antiviral drug development. The inhibition of 3CLpro can potentially halt the replication of the virus, thereby aiding in the treatment of COVID-19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical production .
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2 3CLpro-IN-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure and activity.
Reduction: This reaction involves the gain of electrons and can also impact the compound’s efficacy.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 3CLpro-IN-21 has several scientific research applications:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases and the development of antiviral drugs.
Biology: It is used in research to understand the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: It is being investigated as a potential therapeutic agent for treating COVID-19.
Industry: It has applications in the pharmaceutical industry for the development of antiviral medications.
Wirkmechanismus
SARS-CoV-2 3CLpro-IN-21 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets involved include the catalytic residues of 3CLpro, and the pathways affected are those related to viral replication and assembly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: Another 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3CLpro approved in Japan for treating COVID-19.
PF-00835231: An active compound in clinical trials targeting 3CLpro.
Uniqueness
SARS-CoV-2 3CLpro-IN-21 is unique due to its specific binding affinity and inhibitory activity against 3CLpro. Unlike some other inhibitors, it may exhibit different resistance profiles and efficacy in various viral strains, making it a valuable addition to the arsenal of antiviral agents .
Eigenschaften
Molekularformel |
C14H10BrN3O2S |
---|---|
Molekulargewicht |
364.22 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-5-(pyridin-3-ylmethylsulfinyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2 |
InChI-Schlüssel |
HABXFULFAHHKNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.